N-[(5-bromofuran-2-yl)methyl]-N-methylcyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(5-bromofuran-2-yl)methyl]-N-methylcyclopropanecarboxamide, also known as Br-IPPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. Br-IPPC is a cyclopropane-containing compound that has been shown to exhibit potent activity against a variety of biological targets.
Wissenschaftliche Forschungsanwendungen
N-[(5-bromofuran-2-yl)methyl]-N-methylcyclopropanecarboxamide has been extensively studied for its potential applications in drug discovery and development. The compound has been shown to exhibit potent activity against a variety of biological targets, including cancer cells, bacteria, and viruses. N-[(5-bromofuran-2-yl)methyl]-N-methylcyclopropanecarboxamide has been reported to inhibit the growth of several cancer cell lines, including breast cancer, lung cancer, and colon cancer. The compound has also been shown to exhibit antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. Additionally, N-[(5-bromofuran-2-yl)methyl]-N-methylcyclopropanecarboxamide has been reported to exhibit antiviral activity against several viruses, including HIV-1 and herpes simplex virus type 1.
Wirkmechanismus
The mechanism of action of N-[(5-bromofuran-2-yl)methyl]-N-methylcyclopropanecarboxamide is not fully understood, but it is believed to involve the inhibition of specific biological targets. The compound has been shown to inhibit the activity of several enzymes, including histone deacetylases and DNA methyltransferases, which are involved in the regulation of gene expression. N-[(5-bromofuran-2-yl)methyl]-N-methylcyclopropanecarboxamide has also been reported to inhibit the activity of the proteasome, which is involved in the degradation of proteins. Additionally, the compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
N-[(5-bromofuran-2-yl)methyl]-N-methylcyclopropanecarboxamide has been shown to exhibit several biochemical and physiological effects. The compound has been reported to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the growth of bacteria and viruses. N-[(5-bromofuran-2-yl)methyl]-N-methylcyclopropanecarboxamide has also been shown to modulate the expression of several genes involved in the regulation of cell proliferation, differentiation, and apoptosis. Additionally, the compound has been reported to exhibit anti-inflammatory activity, which may be beneficial in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[(5-bromofuran-2-yl)methyl]-N-methylcyclopropanecarboxamide is its potent activity against a variety of biological targets. The compound has been shown to exhibit activity against cancer cells, bacteria, and viruses, making it a promising candidate for drug discovery and development. However, there are also several limitations associated with the use of N-[(5-bromofuran-2-yl)methyl]-N-methylcyclopropanecarboxamide in lab experiments. The compound is relatively unstable and has a short half-life, which can make it difficult to work with. Additionally, the compound is highly reactive and can be difficult to purify.
Zukünftige Richtungen
There are several future directions for research on N-[(5-bromofuran-2-yl)methyl]-N-methylcyclopropanecarboxamide. One area of interest is the development of more stable analogs of the compound that exhibit similar or improved activity. Additionally, research is needed to further elucidate the mechanism of action of N-[(5-bromofuran-2-yl)methyl]-N-methylcyclopropanecarboxamide and to identify additional biological targets. Another area of interest is the development of novel drug delivery systems for N-[(5-bromofuran-2-yl)methyl]-N-methylcyclopropanecarboxamide, which may improve its efficacy and reduce its toxicity. Finally, research is needed to evaluate the safety and efficacy of N-[(5-bromofuran-2-yl)methyl]-N-methylcyclopropanecarboxamide in animal models and in clinical trials.
Synthesemethoden
The synthesis of N-[(5-bromofuran-2-yl)methyl]-N-methylcyclopropanecarboxamide involves a multistep process that begins with the reaction of furan-2-carbaldehyde with methylamine to form the intermediate compound, N-(furan-2-ylmethyl)methylamine. This intermediate is then reacted with cyclopropanecarboxylic acid to form the final product, N-[(5-bromofuran-2-yl)methyl]-N-methylcyclopropanecarboxamide. The synthesis of N-[(5-bromofuran-2-yl)methyl]-N-methylcyclopropanecarboxamide has been reported in several research articles, and the compound has been synthesized using various methods, including microwave-assisted synthesis, palladium-catalyzed cross-coupling reactions, and copper-catalyzed reactions.
Eigenschaften
IUPAC Name |
N-[(5-bromofuran-2-yl)methyl]-N-methylcyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-12(10(13)7-2-3-7)6-8-4-5-9(11)14-8/h4-5,7H,2-3,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPIVHLPDJDMXKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(O1)Br)C(=O)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-bromofuran-2-yl)methyl]-N-methylcyclopropanecarboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.